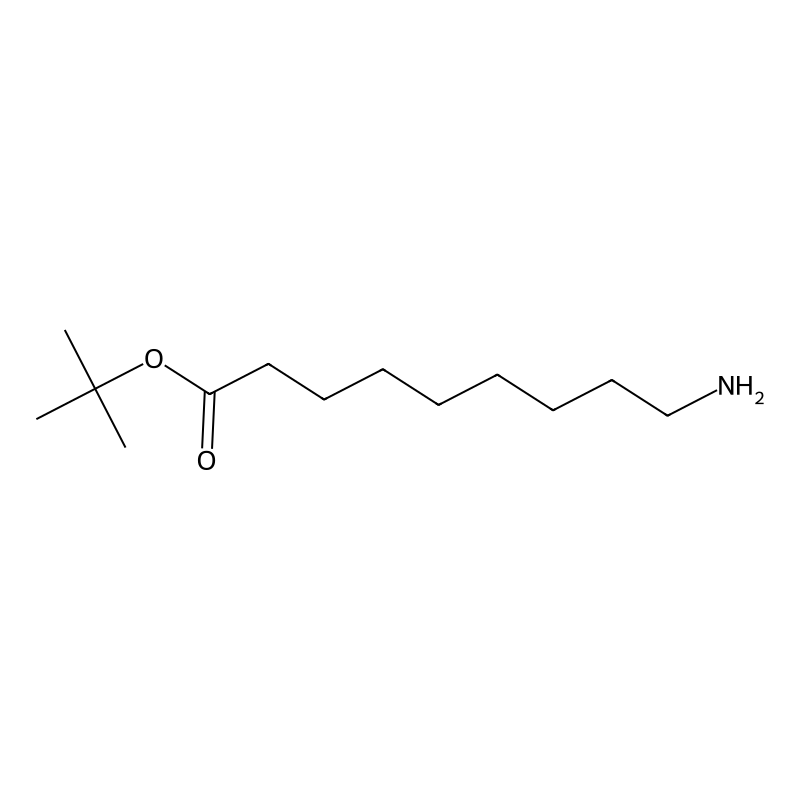

Tert-butyl 9-aminononanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 9-aminononanoate is an organic compound with the chemical formula . It features a tert-butyl group attached to a 9-aminononanoate moiety, making it a significant compound in organic chemistry and medicinal applications. This compound is classified as a fatty acid derivative and is known for its role as a PROTAC linker, which facilitates targeted protein degradation in various biological systems .

There is no current research available on the mechanism of action of t-Bu 9-AN in biological systems.

- Safety information on t-Bu 9-AN, including flammability, reactivity, and toxicity, is not documented in scientific literature. As a general precaution, unknown organic compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Tert-butyl 9-aminononanoate acts as a precursor for the creation of a moiety that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex is responsible for tagging proteins for degradation by the proteasome, the cell's machinery for protein breakdown. By incorporating the VHL-binding moiety into the TPD structure, scientists can leverage the cell's natural protein degradation pathway to specifically target and eliminate the EZH2 protein [].

Potential Therapeutic Applications

The development of EZH2-targeting TPDs using tert-butyl 9-aminononanoate holds promise for the treatment of various cancers where EZH2 is dysregulated. Studies have shown that EZH2 overexpression is associated with the development and progression of several cancers, including:

Ongoing Research and Development

Research on TPDs utilizing tert-butyl 9-aminononanoate is still ongoing. Scientists are actively investigating the following aspects:

- Optimizing the TPD structure: This involves fine-tuning the TPD's binding affinity and selectivity towards EZH2, minimizing off-target effects, and improving its potency and efficacy.

- Preclinical and clinical studies: Once optimized, TPDs derived from tert-butyl 9-aminononanoate need to undergo rigorous preclinical testing in animal models to assess their safety and efficacy. Promising preclinical results would pave the way for clinical trials in human patients.

Example Reaction

An example of its synthesis involves:

Tert-butyl 9-aminononanoate has garnered attention for its biological activity, particularly as a precursor for compounds that interact with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction is crucial for tagging proteins for degradation via the proteasome, which is vital for regulating protein levels within cells. Research indicates that this compound may play a role in targeting the EZH2 protein, which is often overexpressed in various cancers, thus holding potential therapeutic implications .

The synthesis of tert-butyl 9-aminononanoate can be achieved through several methods:

- Esterification: Direct reaction of 9-aminononanoic acid with tert-butanol under acidic conditions.

- Amidation: Reacting tert-butyl esters with amines in the presence of coupling agents.

- Catalytic Methods: Utilizing palladium-catalyzed reactions in inert atmospheres to enhance yields and selectivity .

Example Synthesis Procedure

A common method involves:

Tert-butyl 9-aminononanoate is primarily utilized in:

- Medicinal Chemistry: As a PROTAC linker for targeted protein degradation therapies.

- Chemical Synthesis: In the preparation of various bioactive compounds and intermediates.

- Research: As a tool in studies investigating protein interactions and degradation pathways in cellular biology .

Current research focuses on understanding how tert-butyl 9-aminononanoate interacts with cellular proteins, particularly its ability to bind to VHL E3 ligase complexes. This binding facilitates the targeted degradation of specific proteins like EZH2, which is implicated in cancer progression. Ongoing studies aim to elucidate the mechanisms by which this compound can modulate protein levels and contribute to therapeutic strategies against malignancies .

Several compounds share structural similarities with tert-butyl 9-aminononanoate, including:

- Tert-butylamine: An organic amine used as an intermediate in various chemical syntheses.

- N,N-Diethyl-4-amino-nonanamide: A fatty amine derivative used in surfactants and emulsifiers.

- Octanamide: A fatty acid amide that serves as a surfactant and stabilizer.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butylamine | Amine | Simple structure; used extensively in organic synthesis |

| N,N-Diethyl-4-amino-nonanamide | Fatty amine | Used in industrial applications; surfactant properties |

| Octanamide | Fatty acid amide | Known for its emulsifying properties; used in cosmetics |

Uniqueness of Tert-butyl 9-aminononanoate

Tert-butyl 9-aminononanoate stands out due to its specific role as a PROTAC linker, enabling targeted protein degradation mechanisms that are not characteristic of the other similar compounds listed above. Its unique ability to facilitate interactions with cellular machinery makes it a valuable compound in therapeutic development efforts aimed at treating cancers linked to dysregulated proteins .